(3Z,6R,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one
Overview
Description
Benzofuran derivatives, including tetrahydrobenzofurans, are prominent in various biologically active natural and synthetic compounds, including drugs. They exhibit a wide range of chemical and physical properties, making them significant in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of benzofuran and tetrahydrobenzofuran derivatives often involves catalyzed reactions, including Lewis acid-catalyzed processes, from acrolein dimer and 1,3-dicarbonyl compounds, showcasing a method to synthesize complex molecules such as benzbromarone and amiodarone (Huang et al., 2019). Another approach includes gold(III)-catalyzed tandem reactions for the selective synthesis of 3-carbonylated benzofuran derivatives (Liu et al., 2010).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, reveal detailed insights into the geometric configuration and stereochemistry of benzofuran derivatives. These analyses are crucial for understanding the compound's reactivity and biological interactions.
Chemical Reactions and Properties
Benzofuran derivatives undergo a variety of chemical reactions, including cycloadditions, isomerizations, and reactions under reductive conditions, leading to a wide range of products with diverse structural features and potential applications (Deng & Meng, 2020).
Scientific Research Applications
Synthesis and Biotransformation
- An efficient method for the preparation of 4-oxo-tetrahydroindoles, closely related to the target compound, was applied to synthesize N-substituted derivatives. Manganese(III) acetate-mediated acetoxylation produced a closely related compound, and its conversion to indole derivatives was achieved. Biotransformation of pharmacologically interesting compounds was also conducted using Aspergillus niger (Caliskan et al., 2020).
Electrochemical Study
- The electrochemical oxidation of a benzofuran derivative was studied in a carbon nanotube paste electrode-based ionic liquid. This study revealed an efficient catalytic activity of the electrode for electrooxidation of hydrazine, significantly reducing its overpotential (Mazloum‐Ardakani & Khoshroo, 2013).
Chemical Synthesis and Structure
- Research on tetrahydrocyclohepta[cd]benzofurans involved synthesizing these compounds via specific treatments, indicating the influence of different substituents on yield. This research highlights the complexity and potential of benzofuran derivatives in chemical synthesis (Horaguchi et al., 1990).
Pharmaceutical Relevance
- Specific carbamates of phenols derived from benzofuran showed inhibitory activities against human acetylcholinesterase and butyrylcholinesterase, indicating potential pharmaceutical applications (Luo et al., 2005).
Chiral Synthons
- The metabolism of dihydrobenzofuran using Pseudomonas putida resulted in novel chiral synthons, potentially valuable for synthesis. This indicates the role of biotransformation in generating structurally diverse and potentially useful compounds (Boyd et al., 1993).
properties
IUPAC Name |
(3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNGMIQSXNGHOA-OBEBJBLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\1/C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z,6R,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one | |
CAS RN |
94596-27-7 | |
Record name | Senkyunolide H | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094596277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SENKYUNOLIDE H | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W6M8HQ2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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